

An In-depth Technical Guide to 2-Phenylquinoline-7-carbaldehyde

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Compound of Interest

Compound Name: 2-Phenylquinoline-7-carbaldehyde

Cat. No.: B1452048

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of **2-Phenylquinoline-7-carbaldehyde**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates available data and provides context based on closely related compounds.

Physicochemical Properties

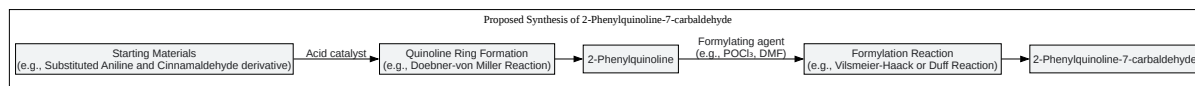
Quantitative data for **2-Phenylquinoline-7-carbaldehyde** is summarized in the table below. It is important to note that some of these values are calculated predictions and await experimental verification.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₁ NO	[1]
Molecular Weight	233.27 g/mol	[1]
Exact Mass	233.084064	[1]
CAS Number	867162-43-4	[1]
Polar Surface Area (PSA)	29.96 Å ²	[1]
LogP (calculated)	3.71	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Synthesis and Characterization

A specific experimental protocol for the synthesis of **2-Phenylquinoline-7-carbaldehyde** is not readily available in the surveyed literature. However, based on established synthetic methodologies for quinoline derivatives, a plausible synthetic route can be proposed. The Combes synthesis, Doebner-von Miller reaction, or a palladium-catalyzed cross-coupling reaction such as the Suzuki coupling are common methods for constructing the 2-phenylquinoline scaffold[2][3]. For the introduction of the carbaldehyde group at the 7-position, formylation reactions like the Vilsmeier-Haack or Duff reaction on a pre-formed 2-phenylquinoline core could be employed[4].

A potential synthetic workflow is outlined in the diagram below.



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A potential synthetic route to **2-Phenylquinoline-7-carbaldehyde**.

Experimental Protocols

While a specific protocol for **2-Phenylquinoline-7-carbaldehyde** is unavailable, a general procedure for a related Suzuki coupling to form a 2-phenylquinoline derivative is described for 7-methoxy-2-phenylquinoline-3-carbaldehyde[5]. This can serve as a template for a potential synthesis strategy.

General Suzuki Coupling Protocol (Adapted): A mixture of 7-chloro-2-phenylquinoline (1 equivalent) and phenylboronic acid (1.2 equivalents) in a suitable solvent (e.g., DME) is stirred under an inert atmosphere (e.g., nitrogen). A palladium catalyst (e.g., Palladium acetate, 0.01 equivalents), a base (e.g., aqueous K_2CO_3), and a phosphine ligand (e.g., triphenylphosphine, 0.04 equivalents) are added. The mixture is then heated to reflux for several hours. After completion, the reaction is cooled, diluted with an organic solvent (e.g., EtOAc), and filtered. The organic layer is washed, dried, and concentrated under vacuum to yield the crude product, which can be further purified by chromatography.

Spectroscopic Characterization

Specific spectral data for **2-Phenylquinoline-7-carbaldehyde** are not available. However, the expected spectral characteristics can be inferred from data on 2-phenylquinoline and other related substituted quinolines[6][7].

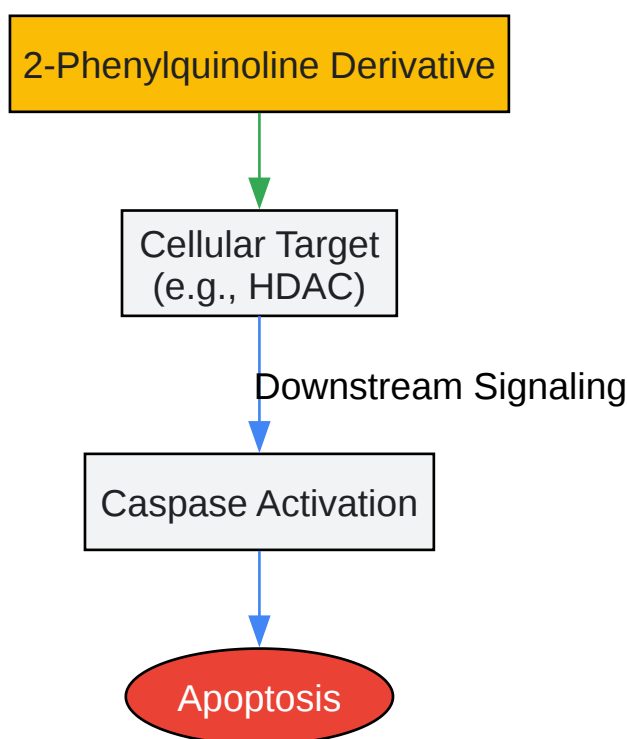
- 1H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The aldehyde proton should appear as a singlet at a downfield chemical shift (around 10.0 ppm). The protons on the quinoline and phenyl rings will exhibit complex splitting patterns.
- ^{13}C NMR: The spectrum will show a number of signals in the aromatic region (approximately 120-160 ppm). The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 190-200 ppm.
- IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for C=O stretching of the aldehyde (around 1700 cm^{-1}), C=N stretching of the quinoline ring, and C-H stretching and bending vibrations for the aromatic rings.

- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z = 233.27$).

Potential Biological Activities and Signaling Pathways

While the biological activity of **2-Phenylquinoline-7-carbaldehyde** has not been specifically reported, the 2-phenylquinoline scaffold is a well-known pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties[8][9][10][11][12].

Derivatives of 2-phenylquinoline have been investigated as inhibitors of histone deacetylases (HDACs), showing potential as anticancer agents[13]. The proposed mechanism of action for some anticancer quinoline derivatives involves the induction of apoptosis. A simplified diagram of a potential apoptotic pathway that could be influenced by such compounds is presented below. It is crucial to note that this is a generalized pathway and has not been experimentally verified for **2-Phenylquinoline-7-carbaldehyde**.



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A generalized apoptotic pathway potentially modulated by 2-phenylquinoline derivatives.

Furthermore, some quinoline-carbaldehyde derivatives have shown promise as inhibitors of parasitic enzymes, indicating a potential for development as anti-parasitic agents.

Conclusion

2-Phenylquinoline-7-carbaldehyde is a molecule of interest due to the established biological significance of the 2-phenylquinoline scaffold. While specific experimental data on its physicochemical properties and biological activity are currently scarce, this guide provides a foundational understanding based on available information and data from closely related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound in medicinal chemistry and drug discovery.

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